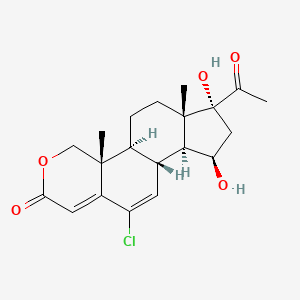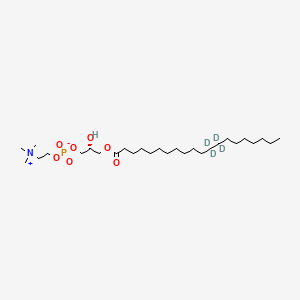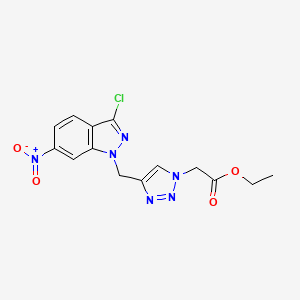
Ezh2-IN-9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ezh2-IN-9 is a small molecule inhibitor targeting the enzyme Enhancer of Zeste Homolog 2 (EZH2). EZH2 is a histone methyltransferase that plays a crucial role in the regulation of gene expression through the trimethylation of lysine 27 on histone H3 (H3K27me3). This modification leads to the repression of gene transcription, which is often associated with cancer progression and other diseases. This compound has been developed as a potential therapeutic agent for the treatment of various cancers by inhibiting the activity of EZH2.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ezh2-IN-9 involves multiple steps, starting from commercially available starting materials. The key steps typically include:
Formation of the core structure: This involves the construction of the central scaffold of the molecule through a series of condensation and cyclization reactions.
Functional group modifications: Introduction of various functional groups to enhance the binding affinity and specificity of the inhibitor towards EZH2.
Purification and characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve large-scale production.
化学反応の分析
Types of Reactions
Ezh2-IN-9 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.
科学的研究の応用
Ezh2-IN-9 has a wide range of scientific research applications, including:
Cancer Research: this compound is extensively studied for its potential to inhibit the growth of cancer cells by targeting EZH2.
Epigenetics: The compound is used to study the role of EZH2 in gene regulation and epigenetic modifications.
Drug Development: This compound serves as a lead compound for the development of new EZH2 inhibitors with improved efficacy and safety profiles.
Biological Studies: Researchers use this compound to investigate the biological pathways and molecular mechanisms regulated by EZH2, providing insights into various physiological and pathological processes.
作用機序
Ezh2-IN-9 exerts its effects by inhibiting the enzymatic activity of EZH2. EZH2 catalyzes the trimethylation of lysine 27 on histone H3 (H3K27me3), leading to the repression of gene transcription. By inhibiting EZH2, this compound prevents the formation of H3K27me3, thereby allowing the expression of genes that are normally repressed. This can result in the reactivation of tumor suppressor genes and the inhibition of cancer cell proliferation . The molecular targets and pathways involved include the Polycomb Repressive Complex 2 (PRC2) and various downstream signaling pathways that regulate cell growth, differentiation, and survival .
類似化合物との比較
Ezh2-IN-9 is compared with other EZH2 inhibitors such as Tazemetostat, GSK126, and MS177. While all these compounds target EZH2, this compound has unique structural features that may confer advantages in terms of binding affinity, selectivity, and pharmacokinetic properties . For example:
Tazemetostat: An FDA-approved EZH2 inhibitor used for the treatment of epithelioid sarcoma and follicular lymphoma.
GSK126: Another potent EZH2 inhibitor with high selectivity but different pharmacokinetic properties.
By comparing these compounds, researchers can identify the unique advantages of this compound and explore its potential for therapeutic applications.
特性
分子式 |
C28H32ClF2N3O5S |
|---|---|
分子量 |
596.1 g/mol |
IUPAC名 |
7-chloro-2-[4-(3,3-difluoroazetidine-1-carbonyl)cyclohexyl]-2,4-dimethyl-N-[(6-methyl-4-methylsulfanyl-2-oxo-1H-pyridin-3-yl)methyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C28H32ClF2N3O5S/c1-14-9-21(40-4)19(25(36)33-14)11-32-24(35)18-10-20(29)23-22(15(18)2)38-27(3,39-23)17-7-5-16(6-8-17)26(37)34-12-28(30,31)13-34/h9-10,16-17H,5-8,11-13H2,1-4H3,(H,32,35)(H,33,36) |
InChIキー |
AVOQEGDMTMEEIO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=O)N1)CNC(=O)C2=CC(=C3C(=C2C)OC(O3)(C)C4CCC(CC4)C(=O)N5CC(C5)(F)F)Cl)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[D-Asn5]-Oxytocin](/img/structure/B12421045.png)
![[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] 3-[[4-[2-[3-[(4,9-dioxobenzo[f]benzotriazol-3-yl)methyl]benzoyl]oxyethyl]triazol-1-yl]methyl]benzoate](/img/structure/B12421061.png)



![[2-[(2-Amino-4-chlorophenyl)amino]phenyl](4-methyl-1-piperazinyl)methanone-d8](/img/structure/B12421083.png)
![5-[[3-(Trideuteriomethoxy)-4-[[4-(trideuteriomethoxy)phenyl]methoxy]phenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B12421085.png)





